molecular formula C10H9FN4O B15245547 5-Amino-1-(3-fluorophenyl)-1h-pyrazole-4-carboxamide

5-Amino-1-(3-fluorophenyl)-1h-pyrazole-4-carboxamide

Cat. No.: B15245547
M. Wt: 220.20 g/mol
InChI Key: HGYBGSRAHCNCPB-UHFFFAOYSA-N
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Description

5-Amino-1-(3-fluorophenyl)-1h-pyrazole-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a fluorophenyl group, and a carboxamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-fluorophenyl)-1h-pyrazole-4-carboxamide typically involves the cyclization of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds. This reaction is often carried out in the presence of anhydrous tin (IV) chloride as a catalyst . The reaction conditions, such as temperature and solvent, can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-fluorophenyl)-1h-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Amino-1-(3-fluorophenyl)-1h-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-fluorophenyl)-1h-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

What sets 5-Amino-1-(3-fluorophenyl)-1h-pyrazole-4-carboxamide apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9FN4O

Molecular Weight

220.20 g/mol

IUPAC Name

5-amino-1-(3-fluorophenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C10H9FN4O/c11-6-2-1-3-7(4-6)15-9(12)8(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16)

InChI Key

HGYBGSRAHCNCPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=C(C=N2)C(=O)N)N

Origin of Product

United States

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